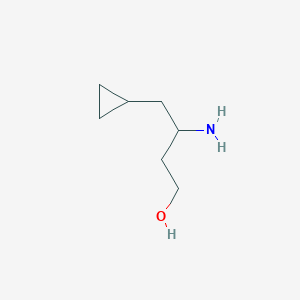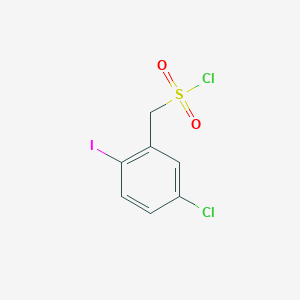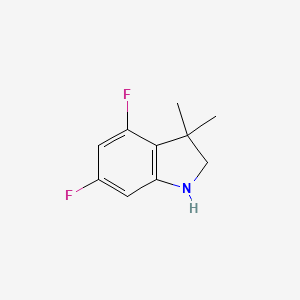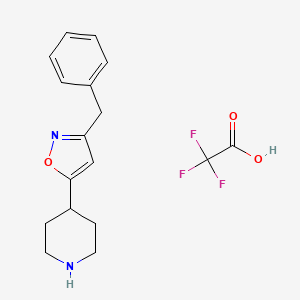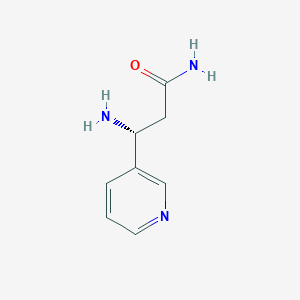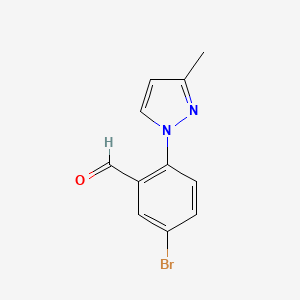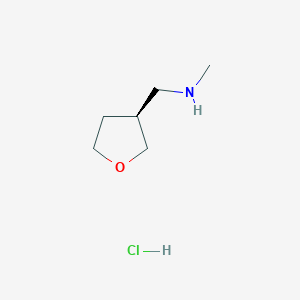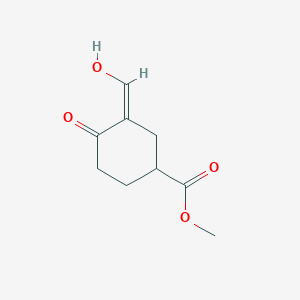![molecular formula C9H15IO3 B13074706 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is a synthetic organic compound with the molecular formula C9H15IO3 and a molecular weight of 298.12 g/mol . This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a lactone.
Applications De Recherche Scientifique
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the oxolane ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-methoxypyridine: Another iodinated compound with a similar structure but different functional groups.
4-Iodo-3-methylisoxazol-5-yl)methanol: Shares the iodinated moiety but has a different heterocyclic ring structure
Uniqueness
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is unique due to its combination of an iodinated aromatic ring and an oxolane moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H15IO3 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
3-iodo-4-(oxolan-3-ylmethoxy)oxolane |
InChI |
InChI=1S/C9H15IO3/c10-8-5-12-6-9(8)13-4-7-1-2-11-3-7/h7-9H,1-6H2 |
Clé InChI |
YRWJLIINVYCUIY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COC2COCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


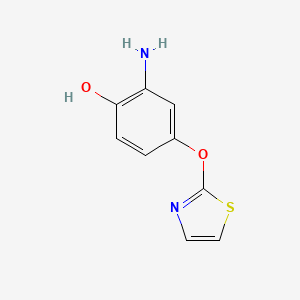
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
